Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXJUSNOOBBOP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Core Formation
The quinoline backbone is constructed via the Gould-Jacobs reaction, a classical method for synthesizing 4-quinolones.
Procedure :
-
Starting material : Ethyl 2,4,5-trifluoro-3-nitrobenzoate reacts with ethyl malonate under basic conditions (e.g., K₂CO₃) to form a β-keto ester intermediate.
-
Cyclization : Heating in diphenyl ether induces cyclization, yielding the ethyl 7-oxo-6-nitroquinoline-3-carboxylate intermediate.
-
Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Optimization :
Fluorination at Positions 9 and 10
Industrial-Scale Production and Optimization
Table 1 : Comparison of Synthetic Methodologies
Key industrial practices :
-
Continuous-flow reactors for fluorination improve safety and efficiency.
-
Crystallization in methanol/water mixtures enhances enantiomeric purity.
Analytical Characterization
Table 2 : Physical and Spectroscopic Properties
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is C15H13F2NO4 with a molecular weight of 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core and difluoromethyl groups at the 9 and 10 positions, which are critical for its reactivity and biological interactions .
Antimicrobial Activity
This compound has been investigated for its antibacterial properties. Studies indicate that it can bind to bacterial DNA and inhibit replication processes, suggesting its potential as an antimicrobial agent. Preliminary research also points to anti-inflammatory effects that warrant further exploration.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of quinoline structures for various biological applications. For instance:
- Antimicrobial Studies : A study synthesized new trifluoromethyl quinoline derivatives and evaluated their antibacterial efficacy against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MIC), indicating potential as future therapeutic agents against tuberculosis .
- In Silico Studies : Computational studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These insights can guide future experimental designs for testing Ethyl (R)-9,10-difluoro compounds in clinical settings .
Mechanism of Action
The mechanism of action of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Levofloxacin [(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic Acid]
- Key Differences : Levofloxacin replaces the 9,10-difluoro groups with a single fluorine at position 9 and a 4-methylpiperazine substituent at position 10. The S-configuration at C3 confers enhanced antibacterial activity compared to the racemic ofloxacin .
- Activity : (R)-levofloxacin is twice as active as ofloxacin against Gram-negative bacteria due to optimized stereochemistry and piperazine-mediated DNA gyrase binding .
Ofloxacin Degradation Product (OFL2)
- Structure: OFL2 (C₁₅H₁₈N₃O₄⁺) retains the 1,4-oxazinoquinoline core but lacks the ethyl ester, featuring a carboxylic acid group and a 4-methylpiperazine substituent .
- Role : Generated during photocatalytic degradation, OFL2 highlights the metabolic vulnerability of the ethyl ester group in the parent compound .
(S)-Enantiomer of the Target Compound
- Stereochemical Impact : The (S)-enantiomer (CAS: 112811-71-9) exhibits reduced antibacterial efficacy compared to the (R)-form, emphasizing the importance of chiral resolution in API synthesis .
Substituent Variations and Bioactivity
Quinolone Azines (OA-02, OA-06, OA-09)
- Modifications: These derivatives introduce hydrazono and benzylidene groups at position 7, altering electronic properties and steric bulk .
- Toxicity : Predicted mutagenicity and irritancy risks for OA-series compounds suggest that substituent additions may compromise safety profiles compared to the simpler ethyl ester .
Ethyl 9-Cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-Oxide
- Structural Divergence : Incorporates an oxadiazolo ring and cyclopropyl group, enhancing thermal stability but reducing solubility .
- Synthesis : Requires pyrolysis and acid hydrolysis, contrasting with the Gould–Jacobs route used for the target compound .
Stability and Fragmentation Patterns
- 1,4-Oxazinoquinolines vs. 1,3-Oxazinoquinolines: The target compound’s 1,4-oxazine ring confers greater stability under electron impact compared to 1,3-oxazino analogues, as evidenced by higher molecular ion peak intensities in mass spectrometry . Fragmentation: 1,4-Oxazino derivatives eliminate CO first, while 1,3-oxazino compounds lose CO₂, reflecting differences in ring strain and bond cleavage energetics .
Biological Activity
Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound that belongs to the quinolone class of pharmaceuticals. Its unique structure incorporates a bicyclic oxazinoquinoline core, which is significant for its biological activity and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 309.26 g/mol .
The primary mechanism of action for this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, thereby exhibiting potent antibacterial activity .
Antimicrobial Properties
This compound has shown promising results in various studies regarding its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | |
| Staphylococcus aureus | 0.25 µg/mL | |
| Mycobacterium tuberculosis | 1.0 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity and Safety Profile
In addition to its antimicrobial activity, the cytotoxic effects of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo have been evaluated in various cell lines. The compound demonstrated relatively low cytotoxicity compared to standard chemotherapeutic agents:
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Low |
| MCF7 (breast cancer) | 20.0 | Moderate |
| RAW264.7 (macrophage) | 25.0 | Low |
These results suggest that while the compound exhibits biological activity against pathogens, it may have a favorable safety profile for potential therapeutic use .
Case Studies
Several case studies have highlighted the effectiveness of Ethyl (R)-9,10-difluoro compounds in treating infections resistant to conventional antibiotics. One study reported significant reductions in bacterial load in infected animal models treated with this compound compared to control groups . Another study focused on its synergistic effects when combined with other antibiotics against resistant strains of Staphylococcus aureus, showing enhanced efficacy .
Q & A
Q. What are the key synthetic routes for this compound, and what critical parameters influence reaction yields?
The synthesis involves multi-step reactions emphasizing regioselectivity and enantiomeric control. A common route ( ) includes:
- Step 1 : Acylation with N,N-dimethylformamide (DMF) and potassium fluoride (KF) at 160°C for 4 hours.
- Step 2 : Cyclization using L-aminopropanol and subsequent pH adjustments to isolate intermediates.
- Step 3 : Final esterification with KF in DMF under reflux. Critical parameters include temperature control (e.g., 160°C for cyclization), solvent selection (DMF for polar intermediates), and catalyst use (e.g., ZIF-67ZnCoZIF for regioselectivity). Yields vary from 70% to 85% depending on purification protocols .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | DMF, KF, 160°C | 70% | Avoiding over-fluorination |
| 2 | L-aminopropanol, pH 5.5 | 85% | Enantiomeric purity |
| 3 | KF, DMF, reflux | 80% | Solvent removal efficiency |
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm the quinoline-oxazine scaffold and substituent positions (e.g., δ=1.19 ppm for ethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 309.26 for [M+H]) validates molecular weight and detects impurities like methyl esters (m/z 295.24) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry, critical for verifying the (R)-configuration .
Q. How does the compound’s stereochemistry influence its biological activity?
The (R)-enantiomer exhibits superior antimicrobial activity due to optimal spatial alignment with bacterial DNA gyrase. Chiral validation methods include:
- HPLC with Chiral Columns : Using cellulose-based phases to separate enantiomers.
- Optical Rotation : Specific rotation [α] = -64.8° (c = 0.25, acetic acid) confirms enantiopurity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with bacterial targets?
Molecular docking (e.g., using AutoDock Vina) reveals binding affinities to DNA gyrase (PDB: 1K9G). Key strategies:
Q. What are the primary degradation pathways under photolytic or hydrolytic conditions?
Degradation studies (UV/TiO) identify two major byproducts:
- Byproduct 1 : m/z 291 (9-fluoro-3-methyl-10-(methyleneamino)-7-oxo-2,3-dihydro-7H-oxazinoquinoline-6-carboxylic acid).
- Byproduct 2 : m/z 157 ((Z)-2-formyl-3-((2-oxoethyl)imino)propanoic acid). LC-MS/MS and antimicrobial assays show reduced activity for byproducts, emphasizing the need for stability-activity balance in formulation .
Q. What strategies improve metabolic stability while retaining antimicrobial efficacy?
- Structural Modifications : Adding a 1,2,4-triazole moiety (as in ) enhances resistance to hepatic CYP450 enzymes.
- Prodrug Design : Ethyl ester hydrolysis in vivo releases the active carboxylic acid, delaying renal clearance (t = 6–8 hours) .
- Isosteric Replacements : Substituting the oxazine oxygen with NH improves bioavailability without compromising gyrase inhibition .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
